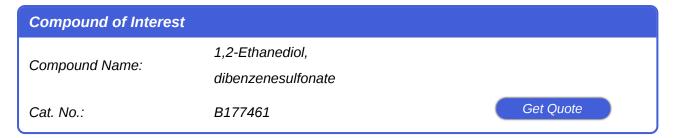


A Technical Guide to the Spectroscopic Analysis of 1,2-Ethanediol, Dibenzenesulfonate

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the spectroscopic characterization of **1,2-ethanediol, dibenzenesulfonate** (CAS No. 116-50-7). Despite a thorough search of publicly available scientific databases, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this specific compound is not readily available. This document, therefore, provides a theoretical framework for its spectroscopic properties based on its chemical structure. It includes predicted data and a general workflow for spectroscopic analysis, which can guide researchers in the characterization of this and similar molecules.

Introduction

1,2-Ethanediol, dibenzenesulfonate is a diester of ethylene glycol and benzenesulfonic acid. Its molecular formula is $C_{14}H_{14}O_6S_2$ and it has a molecular weight of 342.39 g/mol .[1] The structural formula is shown in Figure 1. Spectroscopic analysis is crucial for the verification of the structure and purity of chemical compounds. This guide outlines the expected spectroscopic data for **1,2-ethanediol, dibenzenesulfonate**.



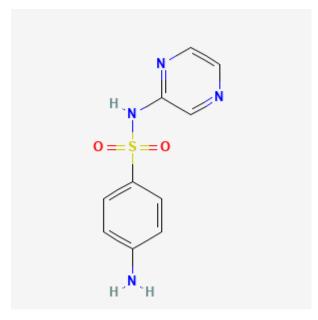


Figure 1. Chemical structure of **1,2-Ethanediol, dibenzenesulfonate**.

Predicted Spectroscopic Data

While experimental data is not available, the spectroscopic characteristics of **1,2-ethanediol**, **dibenzenesulfonate** can be predicted based on its functional groups and molecular structure.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The molecule has a plane of symmetry, which simplifies the spectrum.

Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.8 - 8.0	Doublet	4H	Aromatic protons ortho to the SO ₂ group
7.5 - 7.7	Multiplet	6Н	Aromatic protons meta and para to the SO ₂ group
4.4 - 4.6	Singlet	4H	Methylene protons (- CH ₂ -)

These are estimated values and may vary depending on the solvent and instrument used.



Predicted ¹³C NMR Data

The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. Due to symmetry, only four signals are expected for the aromatic carbons and one for the aliphatic carbons.

Predicted Chemical Shift (δ, ppm)	Assignment	
135 - 140	Aromatic carbon attached to the sulfur atom (ipso-carbon)	
133 - 135	Aromatic para-carbon	
128 - 130	Aromatic ortho- and meta-carbons	
65 - 70	Methylene carbons (-CH ₂ -)	

These are estimated values and may vary depending on the solvent and instrument used.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be dominated by absorptions from the sulfonate and aromatic groups.

Predicted Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	C-H stretching (aromatic)
3000 - 2850	Medium	C-H stretching (aliphatic)
1600 - 1450	Medium-Strong	C=C stretching (aromatic ring)
1350 - 1300	Strong	Asymmetric S=O stretching (sulfonate)
1180 - 1150	Strong	Symmetric S=O stretching (sulfonate)
1050 - 1000	Strong	S-O stretching (sulfonate)



Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 342 would be expected. Key fragmentation patterns would likely involve the cleavage of the C-O and S-O bonds.

Predicted m/z	Possible Fragment
342	[M]+
201	[M - C ₆ H ₅ SO ₂] ⁺
141	[C ₆ H ₅ SO ₂] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

As no specific experimental data was found, a general protocol for acquiring spectroscopic data for a solid organic compound is provided below.

3.1. NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
 Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
- ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

3.2. IR Spectroscopy

 Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.



• Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

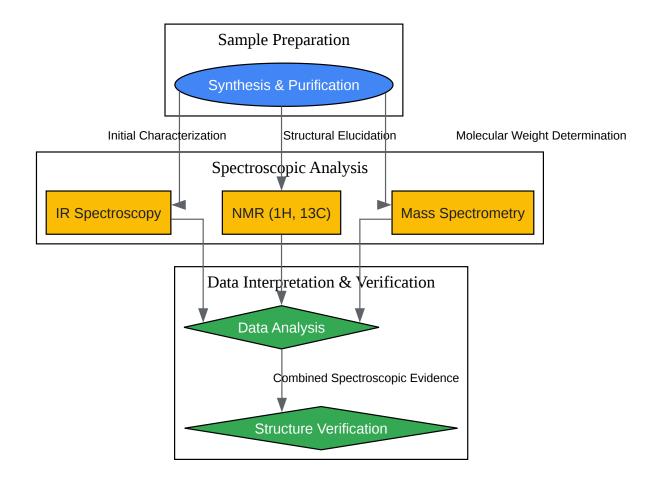
3.3. Mass Spectrometry

- Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
- Ionization: Use electron ionization (EI) at 70 eV as a standard method.
- Analysis: Scan a mass range appropriate for the compound's molecular weight (e.g., m/z 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.





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Caption: General workflow for spectroscopic analysis.

Conclusion

While experimental spectroscopic data for **1,2-ethanediol, dibenzenesulfonate** is not readily found in the public domain, a comprehensive theoretical analysis allows for the prediction of its key spectroscopic features. This guide provides researchers with a foundational understanding of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with generalized experimental protocols and a standard workflow for spectroscopic analysis. These predicted data points can serve as a valuable reference for the characterization of this compound should it be synthesized or isolated in future research endeavors.



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References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
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